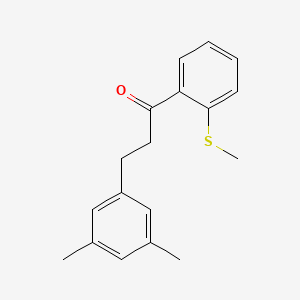

![molecular formula C17H25NO3 B1360720 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid CAS No. 951889-32-0](/img/structure/B1360720.png)

7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

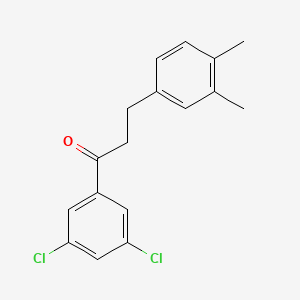

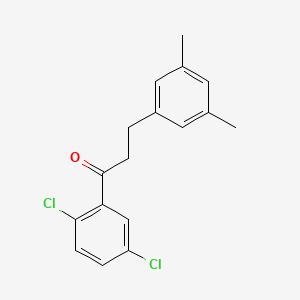

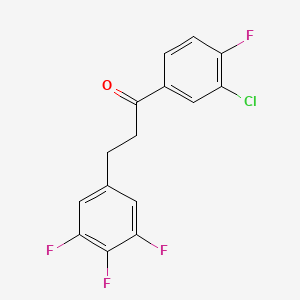

“7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid” is a chemical compound that has been used in various scientific research fields. The molecule contains a total of 46 bonds. There are 21 non-H bonds, 8 multiple bonds, 10 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic ketone, 1 aromatic tertiary amine, and 1 hydroxyl group .

Molecular Structure Analysis

The molecular structure of “7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid” includes a variety of bonds and functional groups. It contains a total of 46 bonds, including 21 non-H bonds, 8 multiple bonds, 10 rotatable bonds, 2 double bonds, and 6 aromatic bonds. The molecule also includes 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic ketone, 1 aromatic tertiary amine, and 1 hydroxyl group .

科学的研究の応用

Fluorescent Labeling Applications

Fluorescent Labeling Reagents : 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid, due to its fluorescent properties, has been utilized in the development of highly sensitive fluorescent derivatization reagents for carboxylic acids in High-Performance Liquid Chromatography (HPLC). This application allows for the nearly quantitative derivatization of saturated carboxylic acids into their corresponding fluorescent esters, enhancing the detection capabilities in HPLC systems (Takechi, Kamada & Machida, 1996).

Chemical Synthesis and Medicinal Chemistry

Synthesis of Organic Compounds : The compound serves as an important intermediate in organic synthesis, particularly for arylboronic acid compounds which are known for their low toxicity, good thermal stability, and compatibility with various functional groups (Zhang Da, 2015).

Development of CCR5 Antagonists : The synthesis process for orally active CCR5 antagonists involves the use of intermediates related to 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid. These compounds are significant in medicinal chemistry for their potential therapeutic applications (Ikemoto et al., 2005).

Photoreactive and Photo-protective Applications

Photoremovable Groups in Chemistry and Biology : Derivatives of 7-substituted 4-methylcoumarin, related to 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid, are utilized as photoprotecting groups. These compounds are beneficial in releasing carboxylic acids more efficiently in aqueous solutions compared to other variants, making them crucial in the field of photochemistry (Bassolino, Halabi & Rivera‐Fuentes, 2017).

Optoelectronic Properties and Applications

Optoelectronic Properties : The compound's derivatives are utilized in various applications, including laser dyes, fluorescent labels, and biomedical inhibitors. However, they are prone to molecular aggregation, affecting the consistency of their optoelectronic properties. Studies have been conducted to understand the aggregation behavior and optoelectronic characteristics better (Liu et al., 2014).

Probing Intracellular Changes

Intracellular pH Changes : A derivative of 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid has been designed and synthesized as a pH-sensitive probe, CS-P, capable of tracking intracellular pH changes. The probe's fluorescence intensity correlates with cellular pH variations, offering a tool for observing intracellular processes (Liu et al., 2015).

特性

IUPAC Name |

7-[4-(diethylamino)phenyl]-7-oxoheptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3/c1-3-18(4-2)15-12-10-14(11-13-15)16(19)8-6-5-7-9-17(20)21/h10-13H,3-9H2,1-2H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUVUATFFNDSZQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=O)CCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。